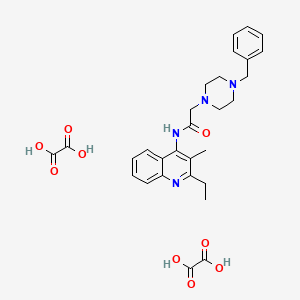![molecular formula C16H16ClN3O B3861821 N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)
N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Descripción general
Descripción
N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as Chloramphenicol Schiff's Base, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base is not fully understood, but it is believed to inhibit bacterial and fungal growth by disrupting protein synthesis. It is also believed to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of bacteria and fungi by disrupting protein synthesis. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. However, one limitation of N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base. One direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Another direction is the study of its potential use in cancer treatment, including the development of new chemotherapy drugs. Additionally, further research is needed to determine its potential use as a pesticide, herbicide, and water treatment agent.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base has shown promising results as an antimicrobial agent against a wide range of bacteria and fungi. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
In agriculture, N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base has been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of plant pathogens and weeds. In environmental science, N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazidecol Schiff's Base has been studied for its potential use in water treatment due to its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-5-2-3-8-15(12)18-11-16(21)20-19-10-13-6-4-7-14(17)9-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIRSFCRVPRBF-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)



![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)



![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)

![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)